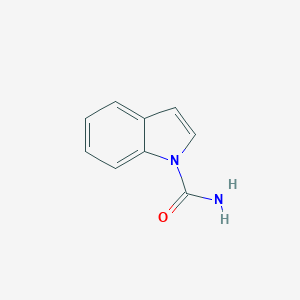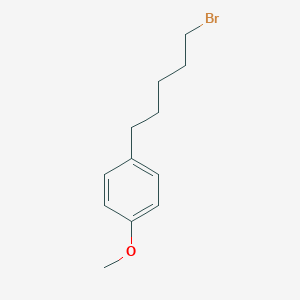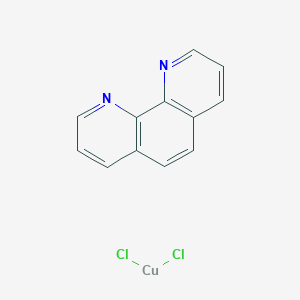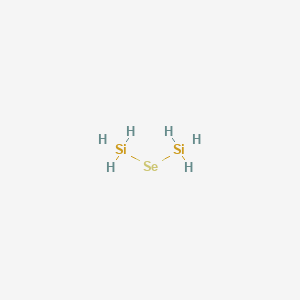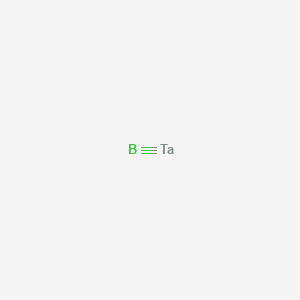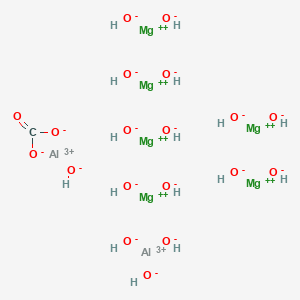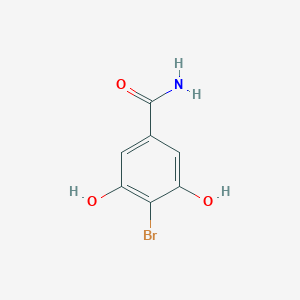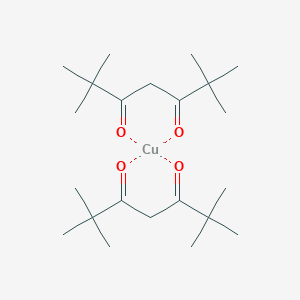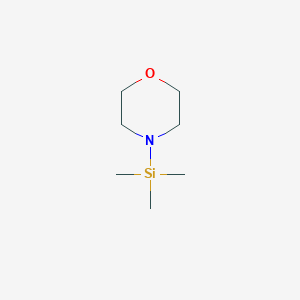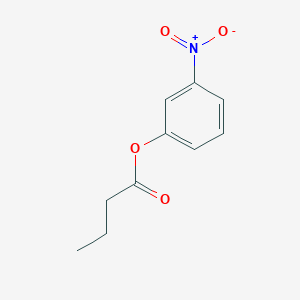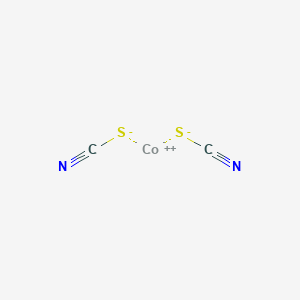
Cobalt(II) thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(II) thiocyanate is a coordination compound that has been extensively studied due to its unique properties. It is a dark red solid that is soluble in water and has a variety of applications in scientific research.
Wirkmechanismus
The mechanism of action of cobalt(II) thiocyanate is not fully understood. However, it is believed to act as a Lewis acid catalyst in organic reactions, promoting the formation of intermediates and accelerating the rate of the reaction.
Biochemische Und Physiologische Effekte
Cobalt(II) thiocyanate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies, indicating that it may be safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using cobalt(II) thiocyanate in laboratory experiments is its high solubility in water, which allows for easy preparation of solutions. However, its use as a catalyst may be limited by its low stability under certain reaction conditions.
Zukünftige Richtungen
There are several future directions for the study of cobalt(II) thiocyanate. One area of research could focus on the development of new synthetic methods for the preparation of cobalt(II) thiocyanate and its derivatives. Another area of research could focus on the use of cobalt(II) thiocyanate in the synthesis of novel materials for energy storage and conversion applications. Additionally, further studies could investigate the biochemical and physiological effects of cobalt(II) thiocyanate to determine its potential as a therapeutic agent.
Synthesemethoden
Cobalt(II) thiocyanate can be synthesized by the reaction of cobalt(II) chloride and ammonium thiocyanate in water. The reaction produces a dark red precipitate that can be collected by filtration and washed with water to remove any impurities.
Wissenschaftliche Forschungsanwendungen
Cobalt(II) thiocyanate has been used in a variety of scientific research applications. It has been studied as a catalyst for various organic reactions, including the oxidation of alcohols and the synthesis of cyclic carbonates. It has also been used as a precursor for the synthesis of cobalt sulfide nanoparticles, which have potential applications in energy storage and conversion.
Eigenschaften
CAS-Nummer |
14007-28-4 |
|---|---|
Produktname |
Cobalt(II) thiocyanate |
Molekularformel |
C2CoN2S2 |
Molekulargewicht |
175.1 g/mol |
IUPAC-Name |
cobalt(2+);dithiocyanate |
InChI |
InChI=1S/2CHNS.Co/c2*2-1-3;/h2*3H;/q;;+2/p-2 |
InChI-Schlüssel |
INDBQWVYFLTCFF-UHFFFAOYSA-L |
SMILES |
C(#N)[S-].C(#N)[S-].[Co+2] |
Kanonische SMILES |
C(#N)[S-].C(#N)[S-].[Co+2] |
Andere CAS-Nummern |
3017-60-5 |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
cobalt thiocyanate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



